molecular formula C21H23N3O4 B11299731 2-(4-ethylphenoxy)-N-[5-(4-propoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide

2-(4-ethylphenoxy)-N-[5-(4-propoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide

Cat. No.: B11299731
M. Wt: 381.4 g/mol
InChI Key: VAROWXVQNPKSBK-UHFFFAOYSA-N
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Description

2-(4-ethylphenoxy)-N-[5-(4-propoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and agricultural chemistry. The presence of both phenoxy and oxadiazole moieties in its structure suggests that it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethylphenoxy)-N-[5-(4-propoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide typically involves the following steps:

    Preparation of 4-ethylphenol: This can be achieved through the alkylation of phenol with ethyl bromide in the presence of a base such as potassium carbonate.

    Formation of 4-ethylphenoxyacetic acid: 4-ethylphenol is reacted with chloroacetic acid in the presence of a base to form 4-ethylphenoxyacetic acid.

    Synthesis of 5-(4-propoxyphenyl)-1,2,4-oxadiazole: This involves the reaction of 4-propoxybenzohydrazide with cyanogen bromide to form the oxadiazole ring.

    Coupling Reaction: The final step involves the coupling of 4-ethylphenoxyacetic acid with 5-(4-propoxyphenyl)-1,2,4-oxadiazole in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-ethylphenoxy)-N-[5-(4-propoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The phenoxy and oxadiazole moieties can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The phenoxy and oxadiazole rings can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Oxidized phenoxy and oxadiazole derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted phenoxy and oxadiazole compounds.

Scientific Research Applications

2-(4-ethylphenoxy)-N-[5-(4-propoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide has several scientific research applications:

    Medicinal Chemistry: It may be investigated for its potential as an anti-inflammatory, antimicrobial, or anticancer agent due to the presence of bioactive moieties.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Agricultural Chemistry: It may be explored as a potential pesticide or herbicide due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 2-(4-ethylphenoxy)-N-[5-(4-propoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide is likely to involve interactions with specific molecular targets such as enzymes, receptors, or nucleic acids. The phenoxy and oxadiazole moieties may contribute to its binding affinity and specificity, leading to modulation of biological pathways and exertion of its effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-methylphenoxy)-N-[5-(4-propoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide
  • 2-(4-ethylphenoxy)-N-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide
  • 2-(4-ethylphenoxy)-N-[5-(4-butoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide

Comparison

Compared to similar compounds, 2-(4-ethylphenoxy)-N-[5-(4-propoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide may exhibit unique properties due to the specific combination of ethyl and propoxy substituents. These substituents can influence the compound’s solubility, reactivity, and biological activity, making it distinct from its analogs.

Properties

Molecular Formula

C21H23N3O4

Molecular Weight

381.4 g/mol

IUPAC Name

2-(4-ethylphenoxy)-N-[5-(4-propoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide

InChI

InChI=1S/C21H23N3O4/c1-3-13-26-17-11-7-16(8-12-17)20-23-21(24-28-20)22-19(25)14-27-18-9-5-15(4-2)6-10-18/h5-12H,3-4,13-14H2,1-2H3,(H,22,24,25)

InChI Key

VAROWXVQNPKSBK-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)C2=NC(=NO2)NC(=O)COC3=CC=C(C=C3)CC

Origin of Product

United States

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